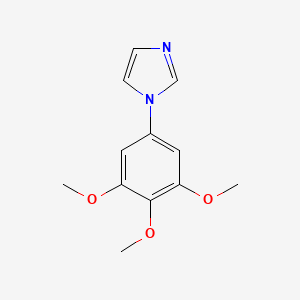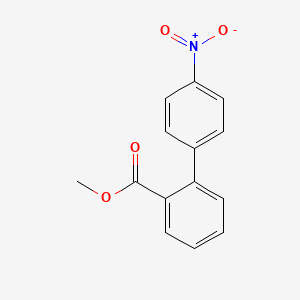![molecular formula C26H20N2O4 B3567328 2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3567328.png)
2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multiple steps starting from pyromellitic dianhydride. The process includes:
Formation of Pyromellitic Diimide: Pyromellitic dianhydride is treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide.
Hydrazide Formation: Subsequent treatment with excess hydrazine hydrate (80%) gives 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide.
Condensation and Cyclization: The diacetohydrazide is condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making them candidates for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to the presence of 2,5-dimethylphenyl groups, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct electronic characteristics, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,6-bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-13-5-7-15(3)21(9-13)27-23(29)17-11-19-20(12-18(17)24(27)30)26(32)28(25(19)31)22-10-14(2)6-8-16(22)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSHKJPNUYIOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)
![4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine](/img/structure/B3567252.png)
![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)
![N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)
![diethyl 2,2'-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,2-diyl)diacetate](/img/structure/B3567294.png)
![2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone](/img/structure/B3567302.png)
![12,12-dimethyl-3-methylsulfanyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B3567317.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)

![ethyl 4-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B3567342.png)
